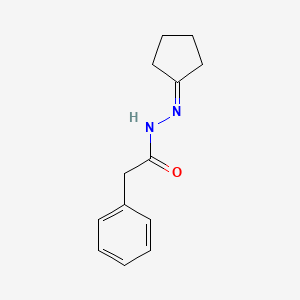![molecular formula C20H21ClN2O2 B5214720 2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B5214720.png)
2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is often referred to as CCAPB and has been the subject of several studies in recent years.
作用機序
The mechanism of action of CCAPB is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. In cancer cells, CCAPB has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inflammation research has shown that CCAPB can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. In neurological research, CCAPB has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
CCAPB has been shown to have several biochemical and physiological effects in animal models. In cancer research, CCAPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation research has shown that CCAPB can reduce inflammation and oxidative stress in animal models of arthritis and colitis. In neurological research, CCAPB has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CCAPB has several advantages for lab experiments, including its specificity and potency. CCAPB has been shown to have a high degree of specificity for its target enzymes and signaling pathways, which reduces the risk of off-target effects. CCAPB is also highly potent, which means that small doses can be used in lab experiments. However, CCAPB has some limitations for lab experiments, including its solubility and stability. CCAPB is not very soluble in water, which can make it difficult to administer in lab experiments. CCAPB is also relatively unstable, which means that it must be stored carefully to prevent degradation.
将来の方向性
There are several future directions for CCAPB research. In cancer research, further studies are needed to determine the efficacy of CCAPB in animal models and human clinical trials. Inflammation research could benefit from studies that investigate the potential of CCAPB as a treatment for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, further studies are needed to determine the potential of CCAPB as a treatment for neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could investigate the potential of CCAPB as a treatment for other conditions, such as diabetes and cardiovascular disease.
合成法
The synthesis of CCAPB is a complex process that requires several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid to form 2-chloro-N-(3-carboxyphenyl)benzamide. This intermediate is then reacted with cyclohexylamine and N,N'-dicyclohexylcarbodiimide to form 2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide. The final product is purified through crystallization and recrystallization.
科学的研究の応用
CCAPB has been studied for its potential therapeutic properties in several areas, including cancer, inflammation, and neurological disorders. In cancer research, CCAPB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that CCAPB can reduce inflammation in animal models of arthritis and colitis. In neurological research, CCAPB has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-7-14(13-16)19(24)22-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJICBSNZVZFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)


![5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![1,3-diethyl-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214701.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B5214711.png)
![N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide](/img/structure/B5214715.png)
![N,N-diethyl-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5214716.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5214722.png)